molecular formula C17H16N4O2S B2650419 4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide CAS No. 1226441-06-0

4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide

Cat. No. B2650419
M. Wt: 340.4
InChI Key: QOIKHUIZHNKCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide, also known as OTS964, is a small molecule inhibitor of the serine/threonine kinase, TOPK (T-lymphokine-activated killer cell-originated protein kinase). TOPK is an emerging target for cancer therapy due to its overexpression in various types of cancer and its role in promoting tumor growth and metastasis.

Scientific Research Applications

Synthesis of Novel Compounds

The compound has served as a precursor or intermediate in the synthesis of various heterocyclic derivatives. For instance, Darwish, Kheder, and Farag (2010) described the synthesis of pyridine, pyridazine, and thiadiazole derivatives incorporating a pyridine-2-ylcarboxamido moiety, showcasing moderate antimicrobial activity (E. Darwish, N. A. Kheder, & A. Farag, 2010). Similarly, research by Farag, Kheder, and Mabkhot (2009) highlighted the synthesis of new pyrazole, thiophene, thiazole, and thiadiazole derivatives, further emphasizing the antimicrobial potential of these compounds (A. Farag, N. A. Kheder, & Y. Mabkhot, 2009).

Antimicrobial Evaluation

The synthesized derivatives from this compound have been evaluated for their antimicrobial properties. The work of Hafiz, Ramiz, and Sarhan (2011) prepared new dihydropyridines, dihydropyridazines, and thiourea derivatives, contributing to the diversity of compounds available for biological activity assessments (I. S. A. Hafiz, M. Ramiz, & Ahmed A. Sarhan, 2011).

Exploration of Biological Activities

Beyond antimicrobial applications, the research extends into the examination of anticancer, antioxidant, and anticonvulsant activities. Mehvish and Kumar (2022) synthesized a series of 3(2h)-one pyridazinone derivatives, demonstrating potential antioxidant activity through in-vitro evaluations and molecular docking studies (Mehvish Mehvish & Arvind Kumar, 2022). Kamiński et al. (2015) focused on synthesizing new hybrid anticonvulsant agents, showcasing broad spectra of activity in various seizure models and emphasizing the compound's utility in developing new therapeutic agents (K. Kamiński et al., 2015).

properties

IUPAC Name

4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-pyridin-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-16(19-15-6-1-2-10-18-15)7-3-11-21-17(23)9-8-13(20-21)14-5-4-12-24-14/h1-2,4-6,8-10,12H,3,7,11H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIKHUIZHNKCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.